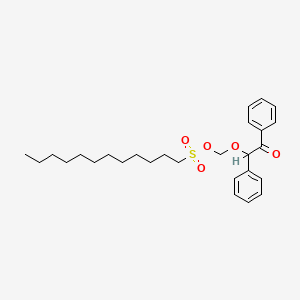
(2-Oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves several steps. The primary synthetic route includes the reaction of dodecane-1-sulfonic acid with (2-oxo-1,2-diphenylethoxy)methyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the final product .
Chemical Reactions Analysis
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of surfactants, detergents, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulphonate can be compared with other similar compounds such as:
(2-oxo-1,2-diphenylethoxy)methyl octane-1-sulphonate: Similar structure but with a shorter alkyl chain.
(2-oxo-1,2-diphenylethoxy)methyl hexadecane-1-sulphonate: Similar structure but with a longer alkyl chain.
(2-oxo-1,2-diphenylethoxy)methyl benzene-1-sulphonate: Similar structure but with an aromatic ring instead of an alkyl chain.
These comparisons highlight the uniqueness of this compound in terms of its specific alkyl chain length and its resulting chemical and physical properties.
Properties
CAS No. |
85586-69-2 |
|---|---|
Molecular Formula |
C27H38O5S |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(2-oxo-1,2-diphenylethoxy)methyl dodecane-1-sulfonate |
InChI |
InChI=1S/C27H38O5S/c1-2-3-4-5-6-7-8-9-10-17-22-33(29,30)32-23-31-27(25-20-15-12-16-21-25)26(28)24-18-13-11-14-19-24/h11-16,18-21,27H,2-10,17,22-23H2,1H3 |
InChI Key |
HWGDUDVARBKUGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)OCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


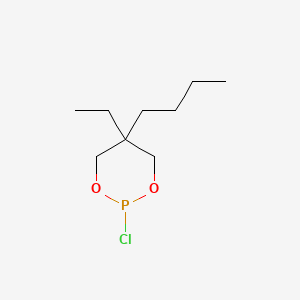
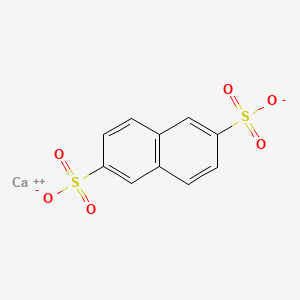
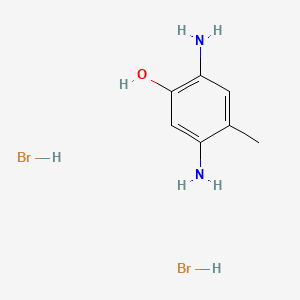

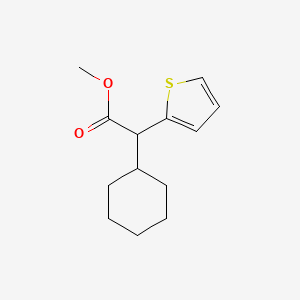

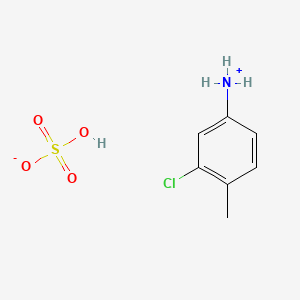
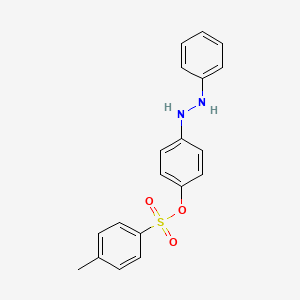
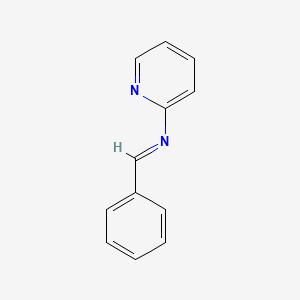


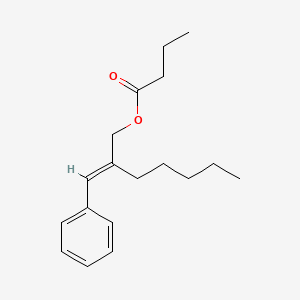

![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
